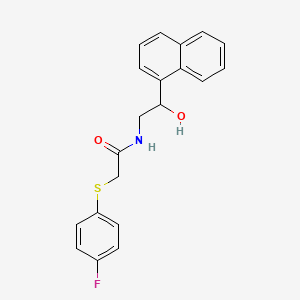![molecular formula C14H13NO4S2 B2734319 methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate CAS No. 1660130-41-5](/img/structure/B2734319.png)
methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a synthetic organic compound recognized for its unique thiazolidinone core structure. The presence of a methoxybenzylidene moiety imparts distinctive chemical properties to this molecule, making it of significant interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate typically involves the following steps:
Condensation Reaction: : The starting materials, 4-methoxybenzaldehyde and thiosemicarbazide, undergo a condensation reaction to form the corresponding thiosemicarbazone.
Cyclization: : This intermediate is then cyclized under acidic or basic conditions, leading to the formation of the thiazolidinone ring.
Esterification: : The final step involves esterification with methanol, yielding the target compound.
Industrial Production Methods: Industrial-scale synthesis may involve batch or continuous flow processes, with optimization of reaction conditions such as temperature, pressure, and catalyst selection to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The thiazolidinone ring can be oxidized, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions may target the oxo group, converting it to a hydroxyl group.
Substitution: : The aromatic methoxy group can undergo nucleophilic substitution, introducing various functional groups.
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, nucleophiles like amines and thiols.
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Hydroxy derivatives.
Substitution Products: : Derivatives with diverse functional groups on the aromatic ring.
Aplicaciones Científicas De Investigación
The compound finds applications in several fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Serves as a probe for studying enzyme mechanisms and protein interactions.
Medicine: : Investigated for potential antimicrobial, anti-inflammatory, and anticancer properties.
Industry: : Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The biological activity of methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiazolidinone ring can inhibit enzymes by mimicking natural substrates or by forming stable enzyme-ligand complexes. The methoxybenzylidene moiety may enhance binding affinity and specificity through hydrophobic and π-π interactions.
Comparación Con Compuestos Similares
Compared to other thiazolidinone derivatives, methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate stands out due to its unique combination of the methoxybenzylidene group and ester functionality. Similar compounds include:
Methyl 4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetate: : Lacks the benzylidene group.
(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetate: : Missing the methoxy group.
These structural variations result in different chemical reactivity and biological activity profiles.
Propiedades
IUPAC Name |
methyl 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c1-18-10-5-3-9(4-6-10)7-11-13(17)15(14(20)21-11)8-12(16)19-2/h3-7H,8H2,1-2H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQMDTXXGVOOMR-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2734238.png)

![2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B2734240.png)

![N-(1-cyano-1,3-dimethylbutyl)-2-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2734244.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2734246.png)


![2-[2-(Difluoromethoxy)-4-fluorophenyl]-2-methyloxirane](/img/structure/B2734250.png)
![9-(4-fluorobenzyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2734251.png)

![Ethyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2734256.png)

